molecular formula C23H20N4O4 B7687299 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline

4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline

Cat. No. B7687299
M. Wt: 416.4 g/mol
InChI Key: OOIJTPSJVXSMEE-UHFFFAOYSA-N
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Description

4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline, also known as MPO-NP, is a chemical compound that has been investigated for its potential use in scientific research. This compound has shown promise in various fields of research, including pharmacology, neuroscience, and biochemistry. In

Scientific Research Applications

4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has been investigated for its potential use in various fields of scientific research. In pharmacology, 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has been found to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In neuroscience, 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has been used as a tool to study the role of nitric oxide in synaptic transmission. In biochemistry, 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has been used as a probe to study protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline involves the inhibition of nitric oxide synthase (NOS), an enzyme that is responsible for the production of nitric oxide (NO) in the body. By inhibiting NOS, 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline reduces the production of NO, which has been implicated in various physiological and pathological processes.
Biochemical and Physiological Effects:
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline inhibits the activity of NOS with high selectivity and potency. In vivo studies have shown that 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline reduces the production of NO in the brain and other tissues. 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has also been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has several advantages for lab experiments. It is a highly selective and potent inhibitor of NOS, which makes it a valuable tool for studying the role of NO in various physiological and pathological processes. 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline is also relatively easy to synthesize, which makes it accessible to researchers. However, 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline also has limited stability, which can affect its efficacy in experiments.

Future Directions

There are several future directions for the research on 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline. One direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases. Another direction is to explore its use as a tool for studying the role of NO in various physiological and pathological processes. Additionally, further research is needed to optimize the synthesis method for 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline and to develop more stable and soluble analogs of the compound.
Conclusion:
In conclusion, 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline is a promising chemical compound that has been investigated for its potential use in scientific research. Its selective inhibition of NOS makes it a valuable tool for studying the role of NO in various physiological and pathological processes. Further research is needed to fully explore the potential of 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline and to develop more stable and soluble analogs of the compound.

Synthesis Methods

The synthesis of 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline involves the reaction of 2-nitroaniline with 2-methoxybenzoylhydrazine in the presence of phosphorus oxychloride and triethylamine. The resulting intermediate is then reacted with ethyl 3-bromo-3-phenylpropanoate to form the final product. This synthesis method has been reported in various scientific publications and has been found to be effective in producing high yields of 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline.

properties

IUPAC Name

4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(2-phenylethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4/c1-30-21-10-6-5-9-18(21)22-25-23(31-26-22)17-11-12-19(20(15-17)27(28)29)24-14-13-16-7-3-2-4-8-16/h2-12,15,24H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIJTPSJVXSMEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)NCCC4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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